3-Acetamido-4-hydroxybenzoic acid

Antibacterial Natural Product Synthesis SAR

Researchers developing antibacterial agents face a critical supply challenge: generic hydroxybenzoic acid derivatives cannot substitute for the precise 1,2,4-substitution pattern required for reproducible structure-activity relationship (SAR) studies. 3-Acetamido-4-hydroxybenzoic acid is the exact pharmacophore forming the core of bulbiferates A and B-marine natural products with demonstrated dual activity against E. coli and MSSA. • Core scaffold for bulbiferate SAR: the 3-acetamido-4-hydroxy configuration dictates antibacterial specificity; regioisomeric analogs fail to replicate this activity profile. • Validated synthetic route available via dedicated process patent, reducing route-development risk and enabling scalable procurement for medicinal chemistry campaigns. • Serves as an essential analytical reference standard for biosynthetic feeding studies in marine proteobacteria secondary metabolite research.

Molecular Formula C9H9NO4
Molecular Weight 195.17 g/mol
CAS No. 91004-38-5
Cat. No. B1396617
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Acetamido-4-hydroxybenzoic acid
CAS91004-38-5
Molecular FormulaC9H9NO4
Molecular Weight195.17 g/mol
Structural Identifiers
SMILESCC(=O)NC1=C(C=CC(=C1)C(=O)O)O
InChIInChI=1S/C9H9NO4/c1-5(11)10-7-4-6(9(13)14)2-3-8(7)12/h2-4,12H,1H3,(H,10,11)(H,13,14)
InChIKeyBXBFVCYLJXGOGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Acetamido-4-hydroxybenzoic Acid: Procurement & Structural Profile


3-Acetamido-4-hydroxybenzoic acid is a monohydroxybenzoic acid derivative, specifically 4-hydroxybenzoic acid substituted at the 3-position with an acetamido group [1]. Its molecular formula is C₉H₉NO₄, with a molecular weight of 195.17 g/mol [2]. The compound is a solid at ambient temperature, exhibiting a melting point of 251-252 °C (with decomposition) . It serves as a key intermediate in the synthesis of bioactive natural products and potential therapeutics, often requiring high purity for downstream applications [3].

Why 3-Acetamido-4-hydroxybenzoic Acid Has No Generic Substitute


Generic substitution among hydroxybenzoic acid derivatives is scientifically unsound due to the profound impact of specific substitution patterns on both chemical reactivity and biological function. The 3-acetamido-4-hydroxy configuration is not arbitrary; it is a precise pharmacophore that dictates antibacterial specificity and serves as a crucial building block for larger natural product scaffolds [1]. For instance, variations in the ester moiety of 3-acetamido-4-hydroxybenzoate esters directly alter the spectrum of antibacterial activity, as demonstrated by differences in efficacy against E. coli and MSSA among closely related synthetic analogs [2]. Furthermore, the unique 1,2,4-substitution pattern is essential for its role in biosynthetic pathways, such as the formation of grixazone in Streptomyces griseus [3]. Therefore, substituting this compound with a different regioisomer or a generic 4-hydroxybenzoate would likely result in the loss of specific biological activity or failure in a designated synthetic route.

3-Acetamido-4-hydroxybenzoic Acid: Comparative Evidence Guide


Antibacterial Spectrum Specificity

3-Acetamido-4-hydroxybenzoate esters exhibit a defined spectrum of antibacterial activity that is distinct from closely related synthetic analogs. The natural product bulbiferates A and B, which are esters of 3-acetamido-4-hydroxybenzoic acid, demonstrate dual activity against both Escherichia coli and methicillin-sensitive Staphylococcus aureus (MSSA). In contrast, synthetic analogs with different ester chains (compounds 3 and 4) showed activity only against MSSA, lacking efficacy against E. coli [1]. This indicates that the specific ester moiety is crucial for broad-spectrum activity.

Antibacterial Natural Product Synthesis SAR

Patent-Backed Production Process

The compound's value is enhanced by the existence of a dedicated, patented process for its production (EP2857510A4). This patent specifically describes a method for producing 3-acetylamino-4-hydroxybenzoic acid, which is the target compound [1]. The existence of such a patent suggests a level of industrial interest and a defined, scalable synthetic route. This contrasts with many lesser-known analogs for which no such optimized or protected process exists, potentially leading to higher costs or lower reliability in sourcing.

Chemical Synthesis Process Chemistry Scale-up

Core Pharmacophore for Marine Natural Products

3-Acetamido-4-hydroxybenzoic acid is the core pharmacophore for a specific class of antibacterial natural products, the bulbiferates, isolated from a marine proteobacterium. Bulbiferates A and B are esters of this core acid [1]. This is a precise, defined role. While other benzoic acid derivatives are general building blocks, this compound is a direct precursor to a characterized, bioactive natural product scaffold. The discovery of this unique class of molecules from a specific ecological niche (marine tunicate-associated bacteria) adds a dimension of specificity that a generic building block like 4-hydroxybenzoic acid lacks.

Natural Product Discovery Marine Pharmacology Drug Lead

3-Acetamido-4-hydroxybenzoic Acid: Key Use Cases


Bulbiferate Analog SAR Studies

Researchers focused on discovering new antibacterial agents, particularly those targeting resistant strains, should prioritize this compound for SAR studies. As the core scaffold of the naturally occurring bulbiferates, which exhibit a specific antibacterial profile, it is the ideal starting point for synthesizing a library of novel esters and other derivatives [1]. This allows for direct exploration of how modifications to the ester group affect activity against MSSA and E. coli, a line of inquiry not possible with generic benzoic acids.

Scale-Up and Process Chemistry Development

Given the existence of a dedicated patent for its production, this compound is a suitable candidate for process chemistry groups aiming to optimize and scale up the synthesis of valuable intermediates [1]. The patent provides a validated starting point, reducing the time and risk associated with developing a de novo synthetic route. This makes it a more attractive procurement target than an analog requiring full synthetic route discovery.

Marine Proteobacterial Natural Product Biosynthesis

For laboratories studying the biosynthesis of secondary metabolites from marine proteobacteria, 3-acetamido-4-hydroxybenzoic acid is an essential analytical standard and potential substrate for feeding studies. Its confirmed role as the core of bulbiferates A and B provides a clear link between a specific biosynthetic gene cluster and a characterized metabolite [1]. Using this compound as a reference standard ensures accurate identification and quantification in complex biological matrices.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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